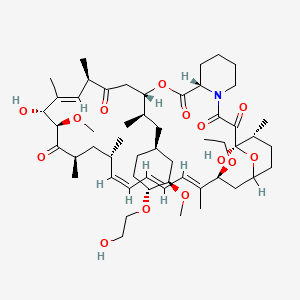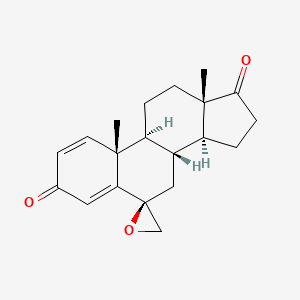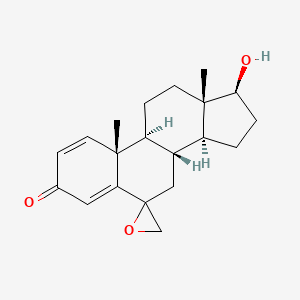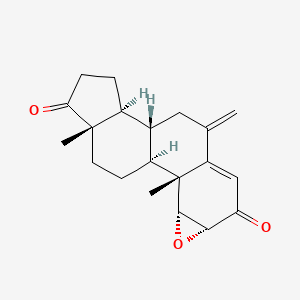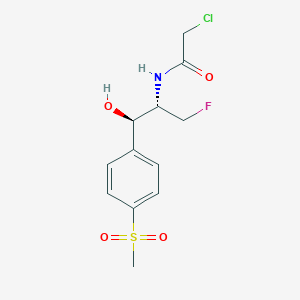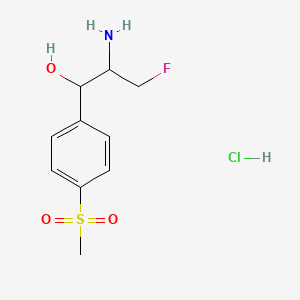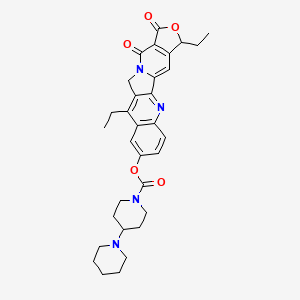
6-Gingerdiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Gingerdiol is a natural product found in Zingiber officinale . It has been implicated in apoptosis, cell cycle regulation, cytotoxic activity, and inhibition of angiogenesis . It also prevents serotonin release and platelet aggregation, and has immunomodulatory, antiapoptotic, antihyperglycemic, antilipidemic, and antiemetic properties .
Synthesis Analysis
The synthesis of 6-Gingerdiol has been accomplished starting from vanillin. The synthetic sequence involves Mouroka allylation, diasterioselective iodine-induced electrophilic cyclization, and ring-opening of an epoxide as the key steps .Molecular Structure Analysis
The molecular structure of 6-Gingerdiol is partially responsible for the strong pungent taste of ginger . The main compound in the gingerol series, 6-gingerol, is partially responsible for the strong pungent taste of ginger .Chemical Reactions Analysis
6-Gingerdiol is extensively metabolized in H-1299 human lung cancer cells, CL-13 mouse lung cancer cells, HCT-116 and HT-29 human colon cancer cells, and in mice. The two major metabolites in H-1299 cells were identified as (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2) .科学的研究の応用
Antioxidant Activity
6-Gingerdiol: is known for its potent antioxidant properties. It scavenges free radicals and protects cells from oxidative stress, which is a common pathway in the development of chronic diseases . The compound’s ability to inhibit lipid peroxidation makes it a valuable candidate for preventing oxidative damage in biological systems.
Anti-Inflammatory Effects
The anti-inflammatory effects of 6-Gingerdiol are significant in the treatment of chronic inflammation-related disorders. It modulates the inflammatory process by inhibiting key enzymes and cytokines involved in inflammation, offering therapeutic potential for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Research has indicated that 6-Gingerdiol exhibits anticancer activities by inducing apoptosis and inhibiting the proliferation of cancer cells. Its role in cancer prevention and treatment is being explored, particularly in gastrointestinal cancers . The compound’s ability to target multiple signaling pathways makes it a promising agent in oncology.
Neuroprotective Properties
The neuroprotective properties of 6-Gingerdiol are attributed to its antioxidant and anti-inflammatory activities. It may offer protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s by preventing neuronal damage and enhancing cognitive functions .
Gastrointestinal Benefits
6-Gingerdiol: is also recognized for its gastrointestinal benefits. It can alleviate symptoms of nausea and vomiting, especially in pregnancy-related morning sickness. Additionally, it has been used traditionally to soothe digestive issues and may have applications in treating gastrointestinal disorders .
作用機序
Target of Action
6-Gingerdiol, a natural product found in ginger, has been reported to have anticancer activities . It targets many cellular molecules which promote the progression of cancer . The primary enzymes involved in the oxidized and demethylated metabolism of gingerols are CYP1A2 and CYP2C19 .
Mode of Action
6-Gingerdiol interacts with its targets, leading to a variety of changes. It has been shown to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . This results in a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
6-Gingerdiol affects several biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It also regulates tight junction-related proteins and suppresses invasion and metastasis of pancreatic cancer cells through NF-κB inhibition via inhibition of the extracellular signal-regulated kinases (ERK) pathway .
Pharmacokinetics
The ADME properties of 6-Gingerdiol are crucial for understanding its bioavailability. It is extensively metabolized in human lung cancer cells, CL-13 mouse lung cancer cells, HCT-116 and HT-29 human colon cancer cells, and in mice . Poor oral bioavailability limits their applications due to extensive metabolism .
Result of Action
The molecular and cellular effects of 6-Gingerdiol’s action are significant. It inhibits cancer cell proliferation and induces DNA damage response, cell cycle arrest, and apoptosis in non-small cell lung cancer cells . The cell death induction was found to be the mitochondrial-dependent intrinsic apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Gingerdiol. For instance, the phenolic composition of ginger varies depending on the type of ginger, with gingerol-related phenolic acid detected only in normal gingers . This suggests that the type of ginger and its growing conditions can impact the concentration and efficacy of 6-Gingerdiol.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of 6-Gingerdiol can be achieved through the oxidation of 6-gingerol, which is a natural compound found in ginger. The oxidation can be carried out using a suitable oxidizing agent such as potassium permanganate or sodium periodate. The resulting product can then be reduced using a reducing agent such as sodium borohydride to obtain 6-Gingerdiol.", "Starting Materials": [ "6-gingerol", "Potassium permanganate or sodium periodate", "Sodium borohydride" ], "Reaction": [ "Oxidation of 6-gingerol using potassium permanganate or sodium periodate in an aqueous solution at room temperature or slightly elevated temperature and neutral pH.", "Isolation of the oxidized product by filtration or extraction.", "Reduction of the oxidized product using sodium borohydride in an aqueous or organic solvent at room temperature or slightly elevated temperature and acidic pH.", "Isolation of the final product by filtration or extraction and purification using chromatography or recrystallization." ] } | |
CAS番号 |
53318-09-5 |
分子式 |
C17H28O4 |
分子量 |
296.41 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



